molecular formula C22H23N5O2 B2755576 N-(4-acetamidophenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide CAS No. 941887-06-5

N-(4-acetamidophenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B2755576
CAS No.: 941887-06-5
M. Wt: 389.459
InChI Key: BRHYYNPXJXVISX-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a quinoxaline moiety, and an acetamidophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Quinoxaline Moiety: The quinoxaline group can be introduced via condensation reactions involving appropriate diamines and diketones.

    Attachment of the Acetamidophenyl Group: This step might involve acylation reactions to attach the acetamidophenyl group to the piperidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinoxaline moiety.

    Reduction: Reduction reactions might target the carbonyl groups or other reducible functionalities.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-acetamidophenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide analogs: Compounds with slight modifications in the piperidine ring or quinoxaline moiety.

    Other Piperidine Derivatives: Compounds like piperidine-4-carboxamide derivatives.

    Quinoxaline Derivatives: Compounds with different substituents on the quinoxaline ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical properties compared to its analogs.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-15(28)24-17-6-8-18(9-7-17)25-22(29)16-10-12-27(13-11-16)21-14-23-19-4-2-3-5-20(19)26-21/h2-9,14,16H,10-13H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHYYNPXJXVISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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